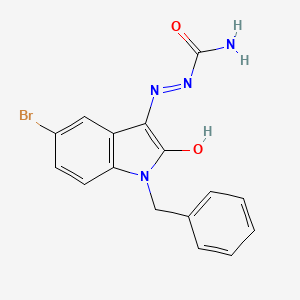
1-benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone
Overview
Description
1-Benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a bromine atom and a semicarbazone moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone typically involves multiple steps:
-
Formation of 5-bromo-1H-indole-2,3-dione:
Starting Materials: 5-bromoindole and an oxidizing agent such as potassium permanganate.
Reaction Conditions: The reaction is carried out in an acidic medium, often using acetic acid, at elevated temperatures to facilitate the oxidation process.
-
Benzylation:
Starting Materials: 5-bromo-1H-indole-2,3-dione and benzyl chloride.
Reaction Conditions: The reaction is performed in the presence of a base like sodium hydroxide or potassium carbonate to promote the nucleophilic substitution of the bromine atom with the benzyl group.
-
Formation of the Semicarbazone:
Starting Materials: 1-benzyl-5-bromo-1H-indole-2,3-dione and semicarbazide hydrochloride.
Reaction Conditions: The reaction is typically conducted in ethanol or methanol at room temperature, allowing the semicarbazide to react with the carbonyl group of the indole derivative to form the semicarbazone.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include various substituted indole derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-Benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The semicarbazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity or disrupt cellular processes. The bromine atom and indole core can also interact with biological macromolecules, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-1H-indole-2,3-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-1H-indole-2,3-dione: Lacks the benzyl group and semicarbazone moiety, which may influence its solubility and interaction with biological targets.
1-Benzyl-5-chloro-1H-indole-2,3-dione 3-semicarbazone: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties and biological activity.
Uniqueness: 1-Benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone is unique due to the combination of the bromine atom, benzyl group, and semicarbazone moiety, which collectively contribute to its distinct chemical reactivity and potential biological activities. This combination allows for diverse chemical modifications and a broad range of applications in scientific research.
Properties
IUPAC Name |
(1-benzyl-5-bromo-2-hydroxyindol-3-yl)iminourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-11-6-7-13-12(8-11)14(19-20-16(18)23)15(22)21(13)9-10-4-2-1-3-5-10/h1-8,22H,9H2,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQPODISFFMNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417001 | |
| Record name | AC1NSXZZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-60-0 | |
| Record name | AC1NSXZZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567522.png)
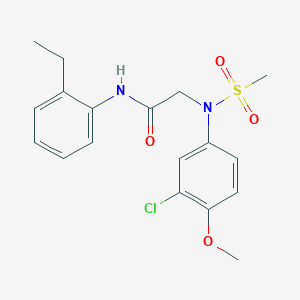
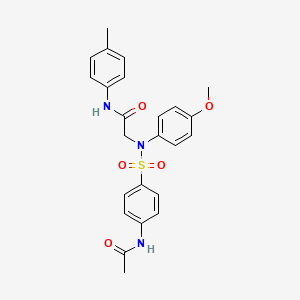
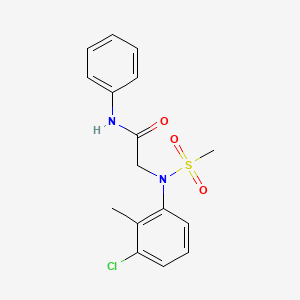
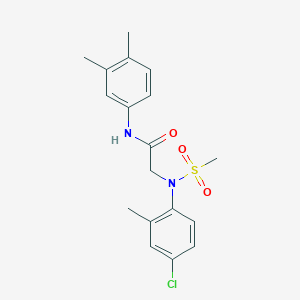
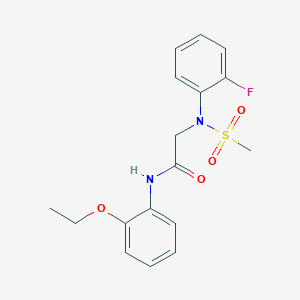
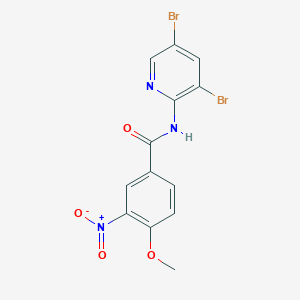
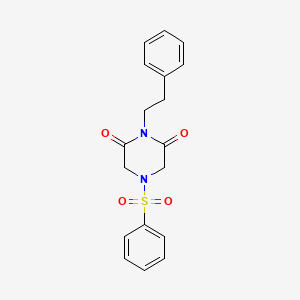

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B3567592.png)
![N-(benzenesulfonyl)-N-[4-[benzenesulfonyl(butanoyl)amino]phenyl]butanamide](/img/structure/B3567600.png)
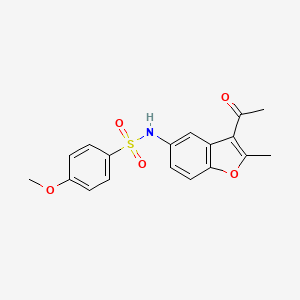
![[4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate](/img/structure/B3567608.png)
![[2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate](/img/structure/B3567619.png)
